molecular formula C14H19BClNO4 B7956302 Methyl 5-amino-4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 5-amino-4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B7956302
M. Wt: 311.57 g/mol
InChI Key: IJFQXNLSCCXYSQ-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-amino-4-chloro-2-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Borylation: The resulting amine is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boronate ester group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.

    Oxidation: The boronate ester group can be oxidized to a hydroxyl group using hydrogen peroxide or other oxidizing agents.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.

    Bases: Potassium carbonate, sodium hydroxide, or potassium acetate are often used as bases.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typical solvents.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Hydroxylated Products: Resulting from the oxidation of the boronate ester group.

    Substituted Amines and Chlorides: Produced through substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 5-amino-4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is used to create complex molecules through cross-coupling reactions. It is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

This compound can be used to synthesize biologically active molecules, including potential drug candidates. Its derivatives may exhibit various biological activities, such as anticancer, antiviral, or antibacterial properties.

Industry

In the industrial sector, this compound is used in the production of polymers, electronic materials, and other advanced materials. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of high-performance materials.

Mechanism of Action

The primary mechanism by which Methyl 5-amino-4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronate ester group transfers its organic group to the palladium center.

    Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and is regenerated for further cycles.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 5-amino-4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Uniqueness

Methyl 5-amino-4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both an amino group and a chloro group on the aromatic ring, which allows for diverse functionalization. The boronate ester group provides stability and reactivity, making it a versatile intermediate in various chemical transformations.

This compound’s combination of functional groups and its role in Suzuki-Miyaura coupling reactions make it a valuable tool in synthetic organic chemistry, with broad applications in research and industry.

Properties

IUPAC Name

methyl 5-amino-4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClNO4/c1-13(2)14(3,4)21-15(20-13)9-7-10(16)11(17)6-8(9)12(18)19-5/h6-7H,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFQXNLSCCXYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OC)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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